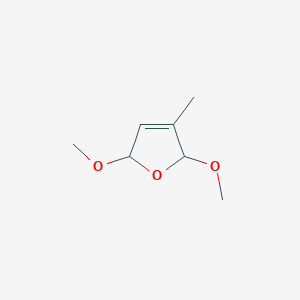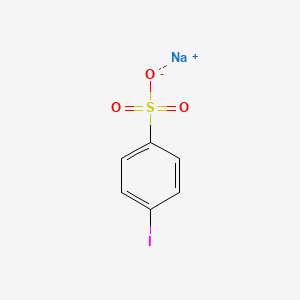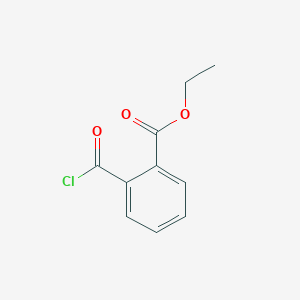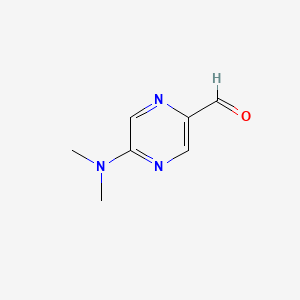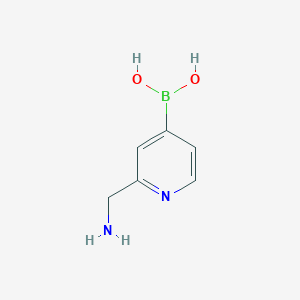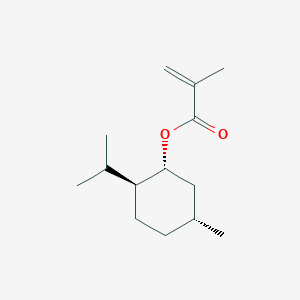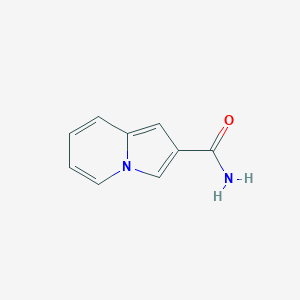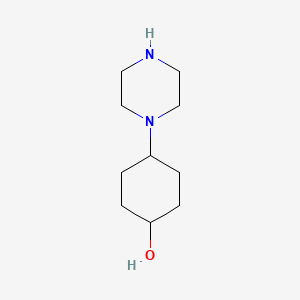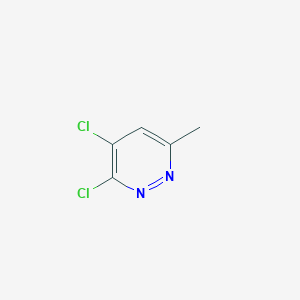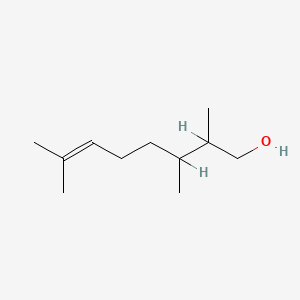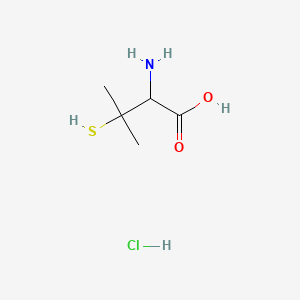
Tributylsilyl methacrylate
Vue d'ensemble
Description
Tributylsilyl methacrylate is a silicon-containing methacrylate monomer. It is characterized by the presence of a tributylsilyl group attached to the methacrylate backbone. This compound is known for its unique properties, such as hydrophobicity and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tributylsilyl methacrylate can be synthesized through the reaction of methacrylic acid or methacrylic anhydride with tributylchlorosilane in the presence of a base, such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Tributylsilyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through radical or anionic mechanisms to form homopolymers or copolymers.
Common Reagents and Conditions:
Radical Polymerization: Initiated by benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal conditions.
Anionic Polymerization: Initiated by organolithium compounds or other strong bases.
Major Products Formed:
Polymers: Poly(this compound) and copolymers with other methacrylates or acrylates.
Hydrolysis Products: Methacrylic acid and tributylsilanol.
Applications De Recherche Scientifique
Tributylsilyl methacrylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which tributylsilyl methacrylate exerts its effects is primarily through its ability to form hydrophobic and stable polymers. The silyl group provides steric hindrance, which can protect the polymer backbone from degradation. Additionally, the methacrylate group allows for easy polymerization, enabling the formation of high-molecular-weight polymers with desirable properties .
Comparaison Avec Des Composés Similaires
- Triisopropylsilyl methacrylate
- Triisobutylsilyl methacrylate
- Tributylsilyl acrylate
Comparison: Tributylsilyl methacrylate is unique due to its specific combination of the tributylsilyl group and the methacrylate backbone. This combination imparts distinct hydrophobic and polymerization properties compared to other silyl methacrylates and acrylates. For example, triisopropylsilyl methacrylate and triisobutylsilyl methacrylate have different steric and electronic effects due to the varying sizes and shapes of the silyl groups .
Propriétés
IUPAC Name |
tributylsilyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2Si/c1-6-9-12-19(13-10-7-2,14-11-8-3)18-16(17)15(4)5/h4,6-14H2,1-3,5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAZWKYSTGLBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)OC(=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
